molecular formula C14H9Cl2IN2OS B187674 N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide CAS No. 6421-89-2

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

Cat. No. B187674
CAS RN: 6421-89-2
M. Wt: 451.1 g/mol
InChI Key: IBQLDCCTIMSPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide, also known as ML-9, is a small molecule inhibitor that is commonly used in scientific research to study the role of myosin light chain kinase (MLCK) in various cellular processes. MLCK is an enzyme that plays a crucial role in regulating smooth muscle contraction and cell motility, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma.

Mechanism of Action

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is a reversible inhibitor of MLCK that binds to the ATP-binding site of the enzyme, preventing it from phosphorylating its substrate, myosin light chain (MLC). This results in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide are primarily related to its inhibition of MLCK activity. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, resulting in the inhibition of smooth muscle contraction and cell motility, as well as the disruption of cytokinesis.

Advantages and Limitations for Lab Experiments

One major advantage of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its specificity for MLCK, making it a valuable tool for studying the role of MLCK in various cellular processes. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, one limitation of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is its potential off-target effects, as it may interact with other proteins or enzymes in addition to MLCK. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may have limited efficacy in vivo, as it may not penetrate cell membranes or tissues effectively.

Future Directions

There are several future directions for the use of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide in scientific research. One potential application is in the development of new therapies for diseases that are associated with MLCK dysregulation, such as cancer, cardiovascular disease, and asthma. Additionally, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide may be used in combination with other inhibitors or drugs to enhance its efficacy or specificity. Finally, further research is needed to better understand the mechanisms of action of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide and its potential off-target effects, in order to optimize its use in scientific research.

Synthesis Methods

The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide involves several steps, starting with the reaction between 3,4-dichloroaniline and thiosemicarbazide to form the intermediate 3,4-dichlorophenylthiosemicarbazide. This intermediate is then reacted with 3-iodobenzoyl chloride in the presence of triethylamine to yield the final product, N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide. The synthesis of N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is relatively simple and can be carried out in a laboratory setting using standard organic chemistry techniques.

Scientific Research Applications

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide is widely used in scientific research to study the role of MLCK in various cellular processes. MLCK is involved in the regulation of smooth muscle contraction, cell motility, and cytokinesis, and its dysregulation has been implicated in various diseases, including cancer, cardiovascular disease, and asthma. N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide has been shown to inhibit MLCK activity in vitro and in vivo, making it a valuable tool for studying the role of MLCK in these processes.

properties

CAS RN

6421-89-2

Molecular Formula

C14H9Cl2IN2OS

Molecular Weight

451.1 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide

InChI

InChI=1S/C14H9Cl2IN2OS/c15-11-5-4-10(7-12(11)16)18-14(21)19-13(20)8-2-1-3-9(17)6-8/h1-7H,(H2,18,19,20,21)

InChI Key

IBQLDCCTIMSPKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.